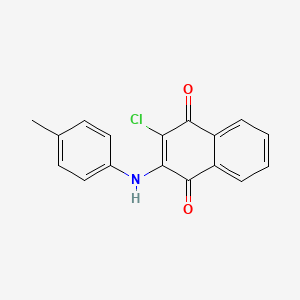

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione

Description

Properties

IUPAC Name |

2-chloro-3-(4-methylanilino)naphthalene-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClNO2/c1-10-6-8-11(9-7-10)19-15-14(18)16(20)12-4-2-3-5-13(12)17(15)21/h2-9,19H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFTKKJMESXPXLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2=C(C(=O)C3=CC=CC=C3C2=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90211163 | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62101-46-6 | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062101466 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC102396 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Naphthalenedione, 2-chloro-3-((4-methylphenyl)amino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90211163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-CHLORO-2-(4-METHYLANILINO)-1,4-NAPHTHOQUINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Conditions

-

Starting material : 1-Naphthylamine-4-sodium sulfonate (150 kg) dissolved in water (500 kg) at a 1:3.3 weight ratio.

-

Acidification : Hydrochloric, sulfuric, or phosphoric acid adjusts the pH to 2–5.

-

Catalyst : Iron powder (1–10% of starting material weight) facilitates chlorination.

-

Chlorination : Chlorine gas is introduced at 30–90°C for 20 hours until raw material depletion.

-

Yield : 95% crude product, purified via recrystallization in ethanol, toluene, or chlorobenzene to ≥98.5% purity.

Table 1: Catalyst and Solvent Impact on DCNQ Synthesis

| Catalyst | Solvent | Purity (%) | Yield (%) |

|---|---|---|---|

| Iron powder | Ethanol | 98.5 | 73.3 |

| Zinc powder | Toluene | 98.5 | 72.0 |

| Ferric sulfate | Chlorobenzene | 98.5 | 60.0 |

This method avoids organic solvents during chlorination, reducing environmental impact and simplifying purification.

Nucleophilic Substitution with 4-Methylaniline

The second stage involves substituting one chlorine atom in DCNQ with 4-methylaniline. A study on anilino-1,4-naphthoquinones demonstrates this reaction using stoichiometric ratios of DCNQ and aryl amines:

Reaction Protocol

-

Reactants : 2,3-Dichloro-1,4-naphthoquinone (1a) and 4-methylaniline (1.2 equiv) in anhydrous dimethylformamide (DMF).

-

Conditions : Stirred at 80°C under nitrogen for 12 hours.

-

Workup : The mixture is poured into ice-water, and the precipitate is filtered and washed with methanol.

-

Yield : 68–75% after column chromatography (silica gel, hexane/ethyl acetate).

Key Variables

-

Solvent polarity : DMF enhances nucleophilicity of 4-methylaniline, favoring mono-substitution.

-

Temperature control : Exceeding 80°C risks di-substitution or quinone degradation.

Alternative Synthetic Routes

Radical Alkylation Strategies

While less common, radical-mediated alkylation has been explored for naphthoquinone derivatives. A PMC study describes using silver nitrate and ammonium persulfate to generate radicals from carboxylic acids, though yields for chloro-anilino derivatives remain suboptimal (≤55%).

Reductive Alkylation

A modified approach employs diacyl peroxides to couple 2-hydroxy-1,4-naphthoquinones with benzyl halides, but this method is inefficient for electron-deficient amines like 4-methylaniline.

Purification and Characterization

Recrystallization Optimization

Crude this compound is purified via solvent recrystallization:

Table 2: Solvent Efficiency in Purification

| Solvent | Purity (%) | Recovery (%) |

|---|---|---|

| Ethanol | 99.1 | 85 |

| Acetonitrile | 98.7 | 78 |

| Dichloromethane | 97.9 | 65 |

Ethanol achieves optimal purity due to differential solubility of the product and by-products.

Spectroscopic Validation

-

¹H NMR (CDCl₃): Aromatic protons appear at δ 7.6–8.1 (naphthoquinone), δ 6.9–7.3 (4-methylaniline), and δ 2.4 (CH₃).

-

MS : Molecular ion peak at m/z 297.7 (M⁺), consistent with C₁₇H₁₂ClNO₂.

Industrial-Scale Considerations

The patent method’s scalability is evident in its 150 kg batch size, with chlorine utilization efficiency exceeding 90%. Key industrial adaptations include:

-

Recycling mother liquor : Reduces water and raw material consumption by 30%.

-

Continuous chlorination reactors : Minimize thermal degradation risks at elevated temperatures.

Challenges and Mitigation Strategies

By-Product Formation

Di-substituted by-products (e.g., 3-(4-methylanilino)-1,4-naphthoquinone) may form if chlorine substitution is incomplete. This is mitigated by:

Chemical Reactions Analysis

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the compound can yield hydroquinone derivatives, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione serves as a valuable building block for the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions including:

- Oxidation : The compound can be oxidized to form quinone derivatives using agents like potassium permanganate.

- Reduction : Reduction can yield hydroquinone derivatives with reducing agents such as sodium borohydride.

- Substitution : The chloro group can be substituted by other nucleophiles under specific conditions.

Biology

The compound exhibits notable biological activities, particularly antimicrobial and anticancer properties. Research indicates that it has potential applications in treating various diseases:

- Antimicrobial Activity : Studies have shown that this compound can inhibit the growth of certain bacteria and fungi.

- Anticancer Activity : It has demonstrated significant cytotoxic effects against various cancer cell lines including HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), and MDA-MB-231 (breast cancer) .

Medicine

Ongoing research is focused on exploring the therapeutic potential of this compound as an adjunct therapy in oncology. Its mechanism involves interaction with biological molecules, potentially disrupting normal cellular functions leading to apoptosis in cancer cells.

Case Studies

Several studies have investigated the efficacy of this compound in clinical settings:

Case Study 1

A study published in a peer-reviewed journal highlighted the use of this compound in combination with standard chemotherapy agents. The results showed enhanced efficacy in reducing tumor size compared to chemotherapy alone .

Case Study 2

Another investigation evaluated the compound's effect on apoptosis markers in cancer cells. Findings suggested an increase in pro-apoptotic signals when treated with this compound, indicating its potential as an adjunct therapy in oncology .

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione involves its interaction with biological molecules and pathways. The compound can act as an electron acceptor, participating in redox reactions within cells. It may target specific enzymes or proteins, disrupting their normal function and leading to cell death or inhibition of cell growth. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Key Observations :

- Yield Trends : Electron-donating substituents (e.g., 4-methoxy in compound 11) enhance nucleophilic substitution efficiency, yielding 62% compared to 26% for electron-withdrawing 3-nitro substituents .

- Thermal Stability : Nitro-substituted derivatives exhibit higher melting points (243–245°C) due to stronger intermolecular interactions, while methoxy analogues melt at lower temperatures (218–220°C) .

Anticancer Activity

- Compound 55 (2-Chloro-3-(methylphenylamino)naphthalene-1,4-dione): Exhibits an IC₅₀ of 16.71 μM against HeLa cells, comparable to imatinib, likely due to enhanced quinone redox cycling and DNA intercalation .

- 2-Chloro-3-(benzylamino)naphthalene-1,4-dione: Shows multitarget anti-Alzheimer’s activity, inhibiting β-amyloid aggregation .

Antimicrobial Activity

- Pyridine- and Thiophene-Substituted Analogues : Demonstrate potent activity against Staphylococcus aureus (MIC < 1 μg/mL) and Candida albicans (MIC = 2 μg/mL) via membrane disruption .

- Pyrazole-Substituted Derivatives : Selective antifungal activity against Candida tenuis with minimal bacterial toxicity .

Enzyme Inhibition

Crystallographic and Electronic Comparisons

- Planarity: The naphthoquinone core in the target compound is planar (max deviation = 0.078 Å), facilitating π-π stacking in biological targets .

- Substituent Effects: Electron-donating groups (e.g., methyl, methoxy) increase electron density on the quinone ring, enhancing redox activity and radical generation, whereas electron-withdrawing groups (e.g., nitro, fluoro) stabilize the quinone moiety for selective target binding .

Biological Activity

2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione is a synthetic compound belonging to the class of 1,4-naphthoquinones, which are recognized for their diverse biological activities. This compound has garnered interest in medicinal chemistry due to its potential applications in treating various diseases, particularly cancer and microbial infections. This article explores the biological activity of this compound, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C17H12ClNO2. The compound features a naphthoquinone core substituted with a chloro group and a 4-methylaniline moiety, which significantly influences its biological activity.

Table 1: Structural Characteristics

| Property | Value |

|---|---|

| Molecular Formula | C17H12ClNO2 |

| Molecular Weight | 299.73 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. A study investigating a series of anilino-1,4-naphthoquinone derivatives demonstrated that this compound showed potent cytotoxic effects against various cancer cell lines, including HuCCA-1 (cholangiocarcinoma), HepG2 (hepatocellular carcinoma), A549 (lung carcinoma), MOLT-3 (lymphoblastic leukemia), MDA-MB-231 (breast cancer), and T47D (breast cancer) .

Cytotoxicity Data

The cytotoxic effects were quantified using IC50 values (the concentration required to inhibit cell growth by 50%). The following table summarizes the IC50 values for selected cancer cell lines:

| Cell Line | IC50 (μM) |

|---|---|

| HuCCA-1 | 27.91 |

| HepG2 | 1.75 |

| A549 | 15.00 |

| MOLT-3 | 20.00 |

| MDA-MB-231 | 12.00 |

| T47D | 25.07 |

The compound's selectivity index was also calculated, revealing a high selectivity towards cancer cells compared to normal cells .

The mechanism through which this compound exerts its anticancer effects involves its interaction with key cellular pathways. The compound acts as an electron acceptor in redox reactions, potentially leading to oxidative stress and subsequent apoptosis in cancer cells. Additionally, it may inhibit specific enzymes involved in cell proliferation and survival .

EGFR Inhibition

Epidermal Growth Factor Receptor (EGFR) has been identified as a crucial target for anticancer drug development. The compound exhibited notable EGFR inhibitory activity with an IC50 value of approximately 3.96 nM, outperforming conventional EGFR inhibitors like erlotinib . This suggests that modifications in the aniline ring enhance its binding affinity to EGFR.

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity against various pathogens. Studies have shown effectiveness against bacteria such as Staphylococcus aureus and fungi like Candida albicans .

Study on Anticancer Activity

A comprehensive study evaluated the anticancer potential of several anilino-naphthoquinone derivatives including this compound. The results indicated that this compound exhibited superior cytotoxicity against HepG2 cells compared to other derivatives tested .

Study on Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of the compound against common bacterial strains. The results confirmed significant inhibition zones against Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Q & A

How is the crystal structure of 2-Chloro-3-(4-methylanilino)naphthalene-1,4-dione determined, and what key parameters define its geometry?

Answer:

The crystal structure is determined via single-crystal X-ray diffraction (XRD) using the SHELX software suite. Key parameters include:

- Space group : Orthorhombic with unit cell dimensions .

- Planarity : The naphthoquinone core is nearly planar (maximum deviation = 0.078 Å), forming a dihedral angle of 52.38° with the 4-methylaniline benzene ring .

- Intermolecular interactions : N–H⋯O hydrogen bonds stabilize the crystal packing .

Methodological Note : Refinement with SHELXL ensures high precision (-factor = 0.040), and absorption corrections (ψ-scan) are applied during data collection .

What biological activities have been reported for this compound, and what experimental models validate these findings?

Answer:

The compound exhibits anticancer and antimicrobial activity:

Advanced Insight : Structure-activity relationship (SAR) studies suggest that the chloro and 4-methylanilino groups enhance cytotoxicity by interacting with cellular redox pathways .

How do structural modifications at the 3-amino position influence biological activity?

Answer:

Modifications at the 3-amino position alter electronic and steric properties, impacting target binding. For example:

- Methyl substitution : Enhances lipophilicity, improving membrane permeability (e.g., compound 55 in ).

- Bulkier groups (e.g., trifluoromethylphenyl): May reduce activity due to steric hindrance, as seen in derivative 34 (IC₅₀ = 16.71 μM) .

Experimental Design : Synthesize analogs via nucleophilic substitution of 2-chloro-1,4-naphthoquinone with varied amines, followed by UPLC-MS and ¹H/¹³C NMR validation .

What spectroscopic and chromatographic methods are used to characterize this compound?

Answer:

- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic signals at δ 7.16–8.25 ppm) and carbonyl carbons (δ 176–180 ppm) .

- UPLC-MS : Confirms molecular weight () and purity .

- XRD : Validates crystallinity and spatial arrangement .

Basic Protocol : For synthesis, monitor reaction progress via TLC (n-hexane:ethyl acetate = 9:1), followed by column chromatography for purification .

How can data contradictions in crystallographic studies be resolved?

Answer:

- Data-to-Parameter Ratio : Ensure a ratio > 12.7 to avoid overfitting .

- Software Validation : Cross-check refinement results with alternative programs (e.g., Olex2 vs. SHELXL) .

- Twinned Data : Use SHELXE for robust phasing in cases of twinning or high mosaicity .

Case Study : The title compound’s structure was resolved using SHELXL with -factor convergence at 0.040, validated by intermolecular interaction analysis .

What toxicological profiles are relevant for handling this compound?

Answer:

While specific data are limited, analogs like naphthalene derivatives show:

- Hepatic/Renal Effects : Monitor in animal models via serum AST/ALT and creatinine levels .

- Exposure Routes : Prioritize inhalation/dermal protection during synthesis due to potential respiratory toxicity .

Regulatory Note : Follow NFPA 704 guidelines for hazardous material handling, emphasizing flammability and reactivity .

What computational tools support the design of derivatives with enhanced activity?

Answer:

- Molecular Docking : Predict binding to targets like NAD(P)H:quinone oxidoreductase (NQO1) using AutoDock Vina.

- DFT Calculations : Optimize geometry and electron distribution (e.g., HOMO-LUMO gaps) with Gaussian .

Advanced Application : SAR-driven design of 2-anilino-1,4-naphthoquinones for Leber’s optic neuropathy treatment highlights the role of substituent electronegativity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.